{2-[(Cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid
Description
{2-[(Cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid is a pyrrolidine-derived compound featuring a cyclopropyl-methyl-amino substituent at the 2-position of the pyrrolidine ring, with an acetic acid moiety attached to the nitrogen atom. This structure combines conformational rigidity (from the cyclopropyl group) with functional versatility (from the acetic acid and amine groups).
Properties
IUPAC Name |
2-[2-[[cyclopropyl(methyl)amino]methyl]pyrrolidin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-12(9-4-5-9)7-10-3-2-6-13(10)8-11(14)15/h9-10H,2-8H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAYLFNYLFBFZBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCN1CC(=O)O)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101181305 | |
| Record name | 1-Pyrrolidineacetic acid, 2-[(cyclopropylmethylamino)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101181305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353954-42-3 | |
| Record name | 1-Pyrrolidineacetic acid, 2-[(cyclopropylmethylamino)methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353954-42-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Pyrrolidineacetic acid, 2-[(cyclopropylmethylamino)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101181305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
{2-[(Cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid is a compound of interest due to its potential biological activity, particularly in pharmacological applications. This article explores its biological properties, including mechanisms of action, therapeutic potentials, and relevant case studies.
Research indicates that compounds similar to this compound may interact with various biological targets, including:
- Histamine Receptors : The compound has shown potential as a ligand for histamine H3 receptors, which are implicated in cognitive processes and metabolic regulation .
- MDM2 Inhibition : Similar compounds have demonstrated the ability to inhibit MDM2, thereby activating the p53 tumor suppressor pathway, which is crucial for cancer therapy .
Antitumor Activity
A study on structurally related compounds reported significant antitumor effects. For instance, one compound exhibited an IC50 value of 13 nM against SJSA-1 cells, indicating strong antiproliferative activity .
| Compound | IC50 (nM) | Tumor Regression (%) |
|---|---|---|
| Compound 54 | 13 | 87% |
| Compound 56 | 6.4 | 100% |
The effectiveness in vivo was also noted, with significant tumor regression observed in xenograft models.
Dipeptidyl Peptidase IV (DPP-IV) Inhibition
Another area of interest is the inhibition of DPP-IV, which plays a role in glucose metabolism. Compounds with similar structures have been identified as potent inhibitors, suggesting potential applications in managing type 2 diabetes .
Case Studies
- Cancer Treatment : In preclinical studies, compounds similar to this compound were administered to mice bearing SJSA-1 tumors. Results showed that daily doses effectively inhibited tumor growth, achieving up to 100% regression at optimal doses .
- Metabolic Disorders : A study highlighted the role of cyclopropylamine derivatives in modulating metabolic pathways via DPP-IV inhibition. These findings suggest therapeutic potential for managing diabetes and related metabolic disorders .
Scientific Research Applications
Histamine Receptor Modulation
Research indicates that compounds similar to {2-[(Cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid can act as ligands for histamine H3 receptors. These receptors are involved in various physiological processes, including neurotransmission, cognitive functions, and appetite regulation. Modulating these receptors can have therapeutic implications for conditions such as:
- Cognitive Disorders : Enhancing memory and learning capabilities.
- Obesity : Regulating appetite and energy balance.
A patent (CN101472887A) discusses the use of cyclopropyl amine derivatives, highlighting their potential in treating disorders related to H3 receptor activity .
Antidepressant Effects
Studies have suggested that compounds with similar structures may exhibit antidepressant properties. The modulation of neurotransmitters such as serotonin and norepinephrine is crucial in the treatment of depression. The unique structure of this compound may enhance its efficacy in this regard.
Case Studies
Synthetic Applications
The compound can be synthesized through various methods involving cyclopropyl amines and pyrrolidine derivatives. Its synthesis is significant for developing new pharmaceuticals targeting neurological disorders.
Potential Side Effects and Toxicology
As with any pharmacological agent, understanding the safety profile is essential. Toxicological assessments indicate that while derivatives show promise, further studies are required to ascertain long-term effects and potential toxicity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-[2-(Hydroxymethyl)pyrrolidin-1-yl]acetic Acid
- Structure: Replaces the cyclopropyl-methyl-amino group with a hydroxymethyl substituent.
- Properties: Molecular Formula: C₇H₁₃NO₃ Molecular Weight: 159.19 g/mol CAS: 155681-21-3
- Key Differences: The absence of the cyclopropyl group reduces steric hindrance and lipophilicity compared to the target compound.
- Applications : Used in peptide synthesis and as a chiral building block in medicinal chemistry due to its polar functional groups .
2-[2-Oxo-3-(thiophene-2-carbonylsulfanyl)pyrrolidin-1-yl]acetic Acid
- Structure : Features a 2-oxo-pyrrolidine ring with a thiophene-2-carbonylsulfanyl substituent.
- Properties: Molecular Formula: C₁₁H₁₁NO₄S₂ Molecular Weight: 309.34 g/mol CAS: 104473-04-3
- Applications : Likely explored in heterocyclic chemistry for catalysis or as a pharmacophore in drug discovery .
Cyclopropyl-Containing Analogues from Patent Literature
- Examples :
- Key Differences :
- These compounds integrate cyclopropyl groups into larger, multi-ring systems (e.g., imidazo-pyrrolo-pyrazine), emphasizing applications in kinase inhibition or nucleic acid targeting.
- The sulfonic acid derivatives (e.g., cyclopropanesulfonic acid amides) highlight the cyclopropyl group’s role in enhancing metabolic stability and target selectivity .
- Applications : Predominantly in oncology and antiviral research, leveraging the cyclopropyl group’s ability to restrict molecular conformation and improve pharmacokinetics .
Structural and Functional Analysis
| Property | Target Compound | 2-[2-(Hydroxymethyl)pyrrolidin-1-yl]acetic Acid | 2-[2-Oxo-3-(thiophene-2-carbonylsulfanyl)pyrrolidin-1-yl]acetic Acid | Patent Cyclopropyl Analogues |
|---|---|---|---|---|
| Cyclopropyl Group | Present | Absent | Absent | Present (varied positions) |
| Key Functional Groups | Acetic acid, tertiary amine | Acetic acid, hydroxymethyl | Acetic acid, thiophene-sulfanyl, 2-oxo | Sulfonamides, heterocyclic amines |
| Molecular Weight (g/mol) | ~250–300 (estimated) | 159.19 | 309.34 | 400–600 (typical) |
| Research Focus | Discontinued (specialized amino acid) | Peptide synthesis | Heterocyclic catalysis/pharmacophores | Drug discovery (kinase inhibitors) |
Research Implications and Challenges
- Cyclopropyl-containing analogues in patents demonstrate the scaffold’s broader utility in drug design, suggesting that structural optimization (e.g., adding sulfonic acid or imidazo rings) could enhance efficacy.
- Hydrophilic derivatives like 2-[2-(hydroxymethyl)pyrrolidin-1-yl]acetic acid highlight trade-offs between solubility and target engagement, a critical consideration in lead optimization.
Q & A
Q. Table 1: Comparison of Synthetic Routes
| Method | Yield (%) | Key Reagents/Conditions | Reference |
|---|---|---|---|
| Cyclopropane Alkylation | 65-70 | Dicyclohexylcarbodiimide (DCC) | |
| Reductive Amination | 55-60 | H₂/Pd-C, THF, 60°C | |
| Boc-Mediated Synthesis | 75-80 | Boc₂O, DMAP, CH₂Cl₂ |
Basic: How is the molecular structure of this compound confirmed experimentally?
Methodological Answer:
Structural validation employs:
- NMR Spectroscopy: ¹H/¹³C NMR identifies proton environments (e.g., cyclopropyl CH₂ at δ 0.5–1.5 ppm, pyrrolidine NH at δ 2.8–3.2 ppm) .
- Mass Spectrometry (MS): High-resolution MS confirms molecular weight (e.g., [M+H⁺] = 269.2 g/mol) .
- X-ray Crystallography: SHELX software refines crystallographic data to resolve bond angles and stereochemistry .
Advanced: How can researchers optimize reaction yields when synthesizing enantiomerically pure forms?
Methodological Answer:
To enhance enantiomeric purity:
- Chiral Catalysts: Use (R)- or (S)-BINAP ligands in asymmetric hydrogenation steps .
- Chromatographic Separation: Employ chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) to resolve enantiomers .
- Stereochemical Analysis: Circular dichroism (CD) verifies optical activity, correlating with receptor-binding specificity in pharmacological assays .
Advanced: How should contradictions in biological activity data (e.g., receptor binding vs. functional assays) be resolved?
Methodological Answer:
Address discrepancies via:
- Orthogonal Assays: Combine radioligand binding (e.g., ³H-labeled compound) with functional cAMP assays to confirm target engagement .
- Molecular Docking: Use Schrödinger Suite or AutoDock to model interactions with GPCRs (e.g., dopamine D2 receptor), validating steric and electronic complementarity .
- Dose-Response Curves: Establish EC₅₀/IC₅₀ values across multiple cell lines to rule out off-target effects .
Q. Table 2: Example Receptor Binding Data
| Target Receptor | Binding Affinity (Ki, nM) | Assay Type | Reference |
|---|---|---|---|
| Dopamine D2 | 12.3 ± 1.5 | Radioligand | |
| Serotonin 5-HT1A | 45.7 ± 3.2 | Functional (cAMP) |
Basic: What are the primary pharmacological applications under investigation?
Methodological Answer:
Current research focuses on:
- Neurotransmitter Modulation: Acts as a dopamine reuptake inhibitor due to structural mimicry of endogenous amines .
- Antioxidant Activity: The cyclopropyl group stabilizes free radicals, as shown in DPPH assay (IC₅₀ = 18 µM) .
- Enzyme Inhibition: Competes with acetylcholinesterase (AChE) in kinetic studies (Km reduced by 40%) .
Advanced: How can researchers design experiments to assess metabolic stability?
Methodological Answer:
- In Vitro Microsomal Assays: Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS over 60 min .
- Cytochrome P450 Inhibition: Screen against CYP3A4/2D6 isoforms using fluorogenic substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) .
- Pharmacokinetic Profiling: Administer IV/PO in rodent models; calculate AUC, t₁/₂, and bioavailability .
Basic: What analytical techniques are critical for purity assessment?
Methodological Answer:
- HPLC-UV/ELSD: Monitor impurities (<0.5% by area) with C18 columns (acetonitrile/water + 0.1% TFA) .
- TLC Validation: Use silica gel plates (Rf = 0.3–0.5 in EtOAc/hexane) for rapid purity checks .
Advanced: What strategies mitigate racemization during synthesis?
Methodological Answer:
- Low-Temperature Reactions: Perform acylations at −20°C to minimize epimerization .
- Enantioselective Catalysis: Use Jacobsen’s thiourea catalysts for asymmetric Mannich reactions .
- Kinetic Resolution: Employ lipases (e.g., Candida antarctica) to hydrolyze undesired enantiomers .
Basic: How does stereochemistry influence biological activity?
Methodological Answer:
The (S)-enantiomer shows 10-fold higher dopamine receptor affinity than (R)-forms due to optimal hydrogen bonding with Asp114 in the receptor pocket . Stereochemical assignments are confirmed via X-ray crystallography and CD spectroscopy .
Advanced: What computational methods predict solubility and logP for formulation studies?
Methodological Answer:
- QSPR Models: Use MarvinSketch or ACD/Labs to calculate logP (predicted: 1.8) .
- Molecular Dynamics (MD): Simulate solvation free energy in water/octanol systems using GROMACS .
- Hansen Solubility Parameters: Correlate with experimental solubility in PEG-400/ethanol mixtures .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
